N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide” is a compound that has been synthesized as part of a series of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . The bioactivities of these compounds were evaluated and showed moderate acetylcholinesterase inhibitory activities in vitro .
Synthesis Analysis
The compound was synthesized as part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . The bioactivities of these compounds were evaluated by the Ellman’s method .
Chemical Reactions Analysis
The compound has been evaluated for its acetylcholinesterase inhibitory activities in vitro . Among the synthesized compounds, compound 6g exhibited the most potent inhibitory activity against AChE .
Scientific Research Applications
Alzheimer’s Disease (AD) Treatment
A2A Adenosine Receptor Antagonism
Mechanism of Action
Target of Action
The primary target of N-[2-(4-PHENYLPIPERAZIN-1-YL)PYRIMIDIN-5-YL]OXOLANE-2-CARBOXAMIDE, also known as N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide or F6222-0412, is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance the transmission of signals in the cholinergic pathways . These pathways play a significant role in learning and memory processes .
Pharmacokinetics
The efficacy of the compound as an ache inhibitor suggests that it is likely to have sufficient bioavailability to exert its effects .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in conditions characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-3,5-6,13-14,17H,4,7-12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROTZVSYKKOEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide |
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